2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide
Overview
Description
2-Chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide, also known as 2-chloro-N-isopropyl-2,5-dimethoxyphenethylamine, is an organic compound that has been studied for its potential applications in the medical and scientific fields. Its structure consists of a cyclohexane ring containing two nitrogen atoms and a chlorine atom, with two methyl groups and a phenyl group attached. It is a colorless solid that is insoluble in water, but soluble in organic solvents.
Scientific Research Applications
Crystal Structure and Herbicidal Activity
Research on compounds with similar structural modifications, such as N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, has demonstrated applications in herbicidal activity. The study focused on the synthesis of the compound and its effectiveness as a herbicide, indicating the potential agricultural applications of such chemicals (Liu et al., 2008).
Solubility and Modeling Studies
Another relevant area of research involves the solubility of structurally related compounds in various solvent mixtures. For instance, the solubility of 2-chloro-N-(4-methylphenyl)propanamide in different solvent mixtures was studied to understand its dissolution properties. Such studies are crucial for pharmaceutical formulation and environmental science, as they help predict the behavior of compounds under various conditions (Gladys Kate Pascual et al., 2017).
Chronobiotic Activity and Pharmacology
Research on compounds like N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]propanamide has explored their chronobiotic properties, including effects on melatonin receptors and potential applications in regulating circadian rhythms. Such studies highlight the importance of these compounds in medical research, particularly in understanding and treating sleep disorders and other circadian rhythm-related conditions (J. Epperson et al., 2004).
Antimicrobial Properties
Compounds with halogen and thiocyanato amide groups, including those with acetylphenyl fragments, have been investigated for their antibacterial and antifungal activities. Such studies contribute to the search for new antimicrobial agents, which is crucial in the context of rising antibiotic resistance (V. Baranovskyi et al., 2018).
Nonlinear Optical Properties
The synthesis and study of N-(2-chlorophenyl)-(1-propanamide) for its electro-optic and nonlinear optical (NLO) properties have been reported. Investigations into the optical properties of such compounds are significant for the development of new materials for photonics and optoelectronics (S. Prabhu et al., 2000).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors or enzymes in the body .
Mode of Action
It’s known that molecules with similar structures can undergo reactions such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
Related compounds have been shown to undergo metabolic transformations at several sites .
Pharmacokinetics
Similar compounds are known to be biotransformed through a reversible reaction into tertiary amine oxides .
Result of Action
Similar compounds have been known to exhibit various biological activities .
Action Environment
It’s known that the environment can affect the stability and efficacy of similar compounds .
properties
IUPAC Name |
2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-8(14)13(16)15-9(2)11-7-10(17-3)5-6-12(11)18-4/h5-9H,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWVMSYDJHLVBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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